Cas no 876576-28-2 (3-bromo-N-(3-chlorophenyl)benzenesulfonamide)

3-Bromo-N-(3-chlorophenyl)benzenesulfonamide is a sulfonamide derivative characterized by its bromo and chloro substituents, which enhance its reactivity and utility in synthetic organic chemistry. This compound serves as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals, owing to its functional groups that facilitate further derivatization. Its benzenesulfonamide core provides stability, while the halogenated aromatic rings offer selective reactivity for cross-coupling and substitution reactions. The compound is particularly valuable in medicinal chemistry for structure-activity relationship studies. High purity and well-defined structural properties make it suitable for precision applications in research and industrial synthesis.
3-bromo-N-(3-chlorophenyl)benzenesulfonamide structure
876576-28-2 structure
Product Name:3-bromo-N-(3-chlorophenyl)benzenesulfonamide
CAS No:876576-28-2
MF:C12H9BrClNO2S
MW:346.627360105515
CID:6783214
PubChem ID:3529462
Update Time:2025-06-07

3-bromo-N-(3-chlorophenyl)benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 876576-28-2
    • AKOS001318323
    • Z45634114
    • CS-0269249
    • starbld0023226
    • 3-bromo-N-(3-chlorophenyl)benzenesulfonamide
    • MDL: MFCD08001707
    • Inchi: 1S/C12H9BrClNO2S/c13-9-3-1-6-12(7-9)18(16,17)15-11-5-2-4-10(14)8-11/h1-8,15H
    • InChI Key: BLADANHAXTVTRM-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)S(NC1C=CC=C(C=1)Cl)(=O)=O

Computed Properties

  • Exact Mass: 344.92259g/mol
  • Monoisotopic Mass: 344.92259g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 371
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 54.6Ų

3-bromo-N-(3-chlorophenyl)benzenesulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1339919-2g
3-Bromo-N-(3-chlorophenyl)benzenesulfonamide
876576-28-2 98%
2g
¥20364.00 2024-04-27

Additional information on 3-bromo-N-(3-chlorophenyl)benzenesulfonamide

Professional Introduction to 3-bromo-N-(3-chlorophenyl)benzenesulfonamide (CAS No. 876576-28-2)

3-bromo-N-(3-chlorophenyl)benzenesulfonamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 876576-28-2, represents a fascinating example of how structural modifications can influence biological activity and therapeutic potential. The presence of both bromine and chlorine substituents on the aromatic ring, coupled with the sulfonamide functional group, makes this molecule a promising candidate for further exploration in drug discovery.

The sulfonamide group is a well-known pharmacophore in medicinal chemistry, often incorporated into drugs due to its ability to enhance binding affinity and metabolic stability. In particular, 3-bromo-N-(3-chlorophenyl)benzenesulfonamide has been studied for its potential applications in treating various diseases, including inflammatory disorders and infectious diseases. The bromine atom at the para position relative to the sulfonamide group introduces a unique electronic and steric environment that can modulate the compound's interactions with biological targets.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to predict the binding modes of 3-bromo-N-(3-chlorophenyl)benzenesulfonamide with high precision. These studies suggest that the compound can interact with enzymes and receptors in a manner that may lead to potent pharmacological effects. For instance, preliminary computational analyses indicate that this molecule may inhibit certain kinases, which are critical targets in cancer therapy.

In vitro experiments have also provided valuable insights into the biological activity of 3-bromo-N-(3-chlorophenyl)benzenesulfonamide. These studies have shown that the compound exhibits moderate activity against several bacterial strains, suggesting its potential as an antimicrobial agent. Additionally, the presence of both bromine and chlorine substituents appears to enhance its solubility in water, which is an important factor for drug bioavailability.

The synthesis of 3-bromo-N-(3-chlorophenyl)benzenesulfonamide involves a multi-step process that requires careful control of reaction conditions. The introduction of the bromine atom typically involves electrophilic aromatic substitution, while the chlorination step is often carried out using reagents such as phosphorus oxychloride. The sulfonamide group is typically formed through the reaction of a sulfonyl chloride with an amine derivative.

The structural features of 3-bromo-N-(3-chlorophenyl)benzenesulfonamide make it an attractive scaffold for further derivatization. Researchers have explored various modifications to optimize its pharmacological properties. For example, replacing one of the halogen atoms with another functional group or introducing additional substituents at different positions on the aromatic ring can significantly alter its biological activity.

The development of novel pharmaceutical agents often relies on understanding the relationship between molecular structure and biological activity. In this context, 3-bromo-N-(3-chlorophenyl)benzenesulfonamide serves as an excellent model compound for studying these relationships. Its well-defined structure and predictable reactivity make it a valuable tool for medicinal chemists seeking to design new drugs.

The future prospects for 3-bromo-N-(3-chlorophenyl)benzenesulfonamide are promising, particularly in light of ongoing research into sulfonamide-based therapeutics. As more data becomes available from both computational and experimental studies, it is likely that new applications for this compound will be discovered. Furthermore, advances in synthetic methodologies may enable more efficient production methods, making it more accessible for industrial applications.

In conclusion, 3-bromo-N-(3-chlorophenyl)benzenesulfonamide (CAS No. 876576-28-2) is a versatile and intriguing compound with significant potential in pharmaceutical research. Its unique structural features and promising biological activity make it a valuable candidate for further exploration. As our understanding of its properties continues to grow, so too will its role in the development of new therapeutic agents.

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.